REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1.N([O-])=O.[Na+].[OH-].[Na+].[F:16][B-](F)(F)F.[H+]>>[F:16][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Type
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CUSTOM
|
Details
|
the mixture is then stirred for 45 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is brought slowly to room temperature
|
Type
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STIRRING
|
Details
|
stirred in a water bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to -10° C.
|
Type
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EXTRACTION
|
Details
|
The mixture is extracted with 50 ml of ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with 5 ml of cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium fluoride
|
Type
|
DISTILLATION
|
Details
|
The ether is distilled at atmospheric pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |